L-Leucine hydrochloride

Description

Contextualization within Amino Acid Biochemistry

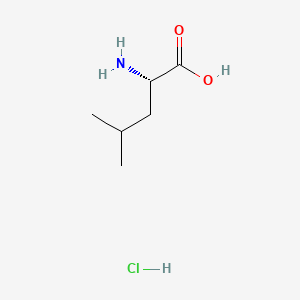

L-leucine is an alpha-amino acid, a fundamental building block of proteins. wikipedia.org Its structure features an α-amino group, an α-carboxylic acid group, and a characteristic isobutyl side chain. wikipedia.org This side chain classifies L-leucine as a non-polar, aliphatic amino acid. wikipedia.org Within the vast landscape of amino acids, L-leucine belongs to a specific subgroup known as the branched-chain amino acids (BCAAs), along with L-isoleucine and L-valine, distinguished by their non-linear aliphatic side-chains. wikipedia.orgwikipedia.org These molecules are not merely structural components but also act as significant signaling molecules in various metabolic pathways. nih.gov The catabolism of BCAAs is a crucial process, initiated by the enzyme branched-chain aminotransferase (BCAT), which converts them into their corresponding branched-chain α-keto acids (BCKAs). mdpi.com

Significance of L-Leucine as an Essential Branched-Chain Amino Acid (BCAA) in Biological Systems

L-leucine is classified as an essential amino acid for humans, meaning the body cannot synthesize it, and it must be obtained through dietary sources rich in protein. wikipedia.org It plays a pivotal role in numerous physiological processes beyond its primary function in protein biosynthesis. wikipedia.orgnih.gov One of its most researched roles is the potent stimulation of muscle protein synthesis. nih.govnih.gov This effect is largely mediated through the activation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis. wikipedia.orgnih.govnih.gov Leucine's activation of mTORC1, a complex within the mTOR pathway, stimulates translation initiation and ribosome biogenesis, fundamental steps in creating new proteins. nih.gov

Rationale for Research on L-Leucine Hydrochloride and its Derivatives

In academic and research settings, L-leucine is often utilized in its hydrochloride salt form, this compound. cymitquimica.com The primary rationale for using the hydrochloride form is to enhance the compound's stability and solubility, particularly in aqueous solutions. cymitquimica.com L-leucine itself has relatively low water solubility, which can be a limiting factor in various experimental designs. researchgate.net By converting it to a hydrochloride salt, its solubility is increased, making it more suitable for a range of applications in biochemical and nutritional research. cymitquimica.com This improved solubility facilitates its use in cell culture media, in vivo studies, and the formulation of experimental diets.

The study of L-leucine derivatives is a burgeoning field of research, driven by the quest for novel compounds with potential therapeutic applications. ontosight.aiontosight.ai Chemical modifications to the L-leucine structure can alter its physicochemical properties, such as lipophilicity, which may improve its absorption across biological membranes. ontosight.ai Researchers synthesize and investigate these derivatives to explore their effects on protein synthesis, enzyme activity, and metabolic pathways. For instance, L-leucine ethyl ester hydrochloride is a derivative studied for its potential to enhance the bioavailability of L-leucine. ontosight.ai Other complex derivatives are being investigated for their potential as enzyme inhibitors, lead compounds for new drugs, or as tools in biochemical assays. ontosight.aieurekaselect.com These research efforts aim to harness and potentially amplify the biological activities of L-leucine for various applications in medicine and nutrition. ontosight.ai

Physicochemical Properties of L-Leucine and its Hydrochloride Salt

| Property | L-Leucine | This compound | Source(s) |

| Molecular Formula | C6H13NO2 | C6H13NO2·HCl | wikipedia.org, cymitquimica.com |

| Molar Mass | 131.17 g/mol | 167.63 g/mol | wikipedia.org, cymitquimica.com |

| Appearance | White, lustrous plates or crystalline powder | White, crystalline powder | chemicalbook.com, cymitquimica.com |

| Water Solubility | 24.26 g/L (at 25 °C) | More soluble than L-leucine | nih.gov, cymitquimica.com |

| pKa (carboxyl) | 2.36 | Not specified | wikipedia.org |

| pKa (amino) | 9.60 | Not specified | wikipedia.org |

Research Focus on L-Leucine and its Derivatives

| Research Area | Focus | Key Findings/Observations | Source(s) |

| Muscle Protein Synthesis | Stimulation of the mTOR pathway | L-leucine directly activates mTOR, promoting the synthesis of muscle proteins. | wikipedia.org, nih.gov, nih.gov |

| Metabolic Regulation | Influence on energy balance and glucose homeostasis | L-leucine can affect AMPK signaling and has been studied for its role in managing metabolic conditions, though results vary. | nih.gov, nih.gov |

| Endothelial Function | Nitric oxide synthesis | Some studies in animal models suggest high levels of L-leucine supplementation may reduce nitric oxide synthesis in endothelial cells. | nih.gov |

| Nutrient Transport | Amino acid transporter expression | L-leucine supplementation can alter the expression of other amino acid transporters in the jejunum. | cambridge.org |

| Drug Development | Synthesis of novel derivatives | Derivatives are created to act as potential enzyme inhibitors or lead compounds for new therapeutics. | ontosight.ai, ontosight.ai, eurekaselect.com |

| Bioavailability Enhancement | Esterification | Creating ester forms, like L-leucine ethyl ester, can increase lipophilicity and potentially improve absorption. | ontosight.ai |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-4-methylpentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(2)3-5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZZNHPZEPVUQK-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40226904 | |

| Record name | Leucine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760-84-9 | |

| Record name | L-Leucine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-leucine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUCINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N39KV97633 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Roles and Molecular Mechanisms Associated with L Leucine Activity, As Delivered by L Leucine Hydrochloride

Activation of the Mammalian Target of Rapamycin (B549165) (mTOR) Signaling Pathway

L-Leucine is a primary activator of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that serves as a central node for integrating signals from nutrients, growth factors, and cellular energy status to control cell growth and proliferation. L-Leucine specifically targets the mTOR complex 1 (mTORC1), initiating a signaling cascade that profoundly influences cellular anabolism.

Downstream Effectors of mTORC1 (e.g., S6K1, 4E-BP1 Phosphorylation)

Upon activation by L-Leucine, mTORC1 phosphorylates several key downstream targets that are instrumental in promoting protein synthesis. Among the most significant of these are the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

In parallel, mTORC1-mediated phosphorylation of 4E-BP1 causes it to release the eukaryotic initiation factor 4E (eIF4E). This dissociation allows eIF4E to participate in the formation of the eIF4F complex, which is essential for the initiation of cap-dependent translation, a primary mechanism for protein synthesis in eukaryotes.

| Downstream Effector | Consequence of mTORC1 Activation by L-Leucine | Impact on Protein Synthesis |

| S6K1 | Phosphorylation and subsequent activation. | Promotes the translation of mRNAs for ribosomal proteins and elongation factors. |

| 4E-BP1 | Phosphorylation leading to its inactivation. | Releases eIF4E, facilitating the initiation of cap-dependent translation. |

Upstream Regulators and Mediators of mTOR Activation (e.g., Rag GTPases, Leucyl-tRNA Synthetase, Sestrin 2, GATOR2)

The activation of mTORC1 by L-Leucine is an indirect process mediated by a sophisticated network of intracellular sensors and signaling proteins. A key component of this machinery is the Rag family of small GTPases, which function as heterodimers to recruit mTORC1 to the surface of lysosomes, where it becomes activated.

Leucyl-tRNA synthetase (LARS) has been identified as a direct sensor of intracellular L-Leucine. In the presence of L-Leucine, LARS interacts with the RagD GTPase, promoting the GTP-bound, active state of the RagA/B-RagC/D heterodimer, which in turn facilitates the translocation of mTORC1 to the lysosome.

Another critical sensor is Sestrin 2. In L-Leucine-deficient conditions, Sestrin 2 binds to and inhibits GATOR2. Upon L-Leucine binding, Sestrin 2 releases GATOR2, which can then inhibit the GATOR1 complex. Since GATOR1 is an inhibitor of RagA/B, its inhibition by GATOR2 leads to the activation of Rag GTPases and subsequent mTORC1 signaling.

Interplay with Insulin (B600854) Signaling Pathways

The signaling pathways of L-Leucine and insulin converge at the level of mTORC1, often exerting synergistic effects on its activation. Insulin activates mTORC1 through a separate pathway that involves the phosphorylation and inhibition of the tuberous sclerosis complex (TSC), a potent negative regulator of mTORC1.

The concurrent presence of L-Leucine and insulin results in a more robust and sustained activation of mTORC1 than either stimulus can achieve independently. This integration of nutrient and hormonal signals is vital for a coordinated anabolic response, such as that observed following the consumption of a protein- and carbohydrate-rich meal.

Regulation of Cellular Protein Metabolism

The L-Leucine-induced activation of the mTORC1 pathway has a profound impact on cellular protein metabolism, tipping the balance towards an anabolic state by concurrently stimulating protein synthesis and suppressing protein degradation.

Stimulation of Protein Synthesis in Various Tissues (e.g., Myofibrillar Muscle Protein Synthesis)

L-Leucine is a potent stimulator of protein synthesis across a range of tissues, with a particularly notable effect on skeletal muscle. The increase in the synthesis of myofibrillar proteins, the contractile components of muscle fibers, is a direct outcome of the mTORC1-mediated phosphorylation of S6K1 and 4E-BP1, which enhances the translational efficiency of the corresponding mRNAs.

Scientific evidence has established that the availability of L-Leucine is a critical determinant of the rate of muscle protein synthesis. Inadequate levels of L-Leucine can significantly curtail the anabolic response, even when other amino acids are abundant.

Suppression of Protein Degradation and Proteolysis (e.g., Skeletal Muscle Proteolysis)

Beyond its role in promoting protein synthesis, L-Leucine also exerts an anti-catabolic effect by suppressing the degradation of proteins. This is especially significant in skeletal muscle, where it aids in the preservation of muscle mass by inhibiting proteolysis.

Modulation of Amino Acid Transporter Expression (e.g., ASCT2, 4F2hc)

L-Leucine is known to influence the expression of several amino acid transporters, thereby regulating the intracellular availability of amino acids for various metabolic processes. This modulation is critical for maintaining cellular homeostasis and supporting cell growth. Key among these transporters are the Alanine (B10760859), Serine, Cysteine Transporter 2 (ASCT2) and the heavy chain of the 4F2 cell-surface antigen (4F2hc), which partners with transporters like L-type amino acid transporter 1 (LAT1).

Research has demonstrated that L-Leucine can upregulate the expression of ASCT2 and 4F2hc. In a study utilizing a porcine jejunal epithelial cell line (IPEC-J2), treatment with 7.5 mM L-Leucine resulted in an enhanced mRNA expression of both ASCT2 and 4F2hc, leading to an increased protein expression of ASCT2. nih.gov This upregulation is mediated through the activation of specific signaling pathways. The study revealed that L-Leucine activates the phosphorylation of key proteins in the PI3K/Akt/mTOR and ERK signaling pathways. nih.gov The positive effect of L-Leucine on ASCT2 protein abundance was attenuated when cells were pre-treated with inhibitors of mTOR, Akt, or ERK, confirming the involvement of these pathways in the transcriptional and translational regulation of this amino acid transporter. nih.gov

The functional coupling of these transporters is crucial for cellular processes. For instance, ASCT2 is responsible for the import of glutamine, which can then be used as an exchange substrate for the import of essential amino acids like L-Leucine via the LAT1-4F2hc complex. mdpi.comsolvobiotech.com This coordinated activity ensures a balanced intracellular amino acid pool necessary for sustained mTORC1 signaling and cell growth. solvobiotech.com

| Transporter | Effect of L-Leucine | Signaling Pathway(s) Involved | Cell Type/Model |

| ASCT2 (SLC1A5) | Increased mRNA and protein expression | PI3K/Akt/mTOR, ERK | Porcine jejunal epithelial cells (IPEC-J2) nih.gov |

| 4F2hc (SLC3A2) | Increased mRNA expression | PI3K/Akt/mTOR, ERK | Porcine jejunal epithelial cells (IPEC-J2) nih.gov |

Influence on Energy Metabolism and Homeostasis

L-Leucine is a significant regulator of energy metabolism, influencing glucose and lipid homeostasis, energy expenditure, and mitochondrial function. Its effects are mediated through a complex interplay of various signaling pathways, highlighting its role as a key nutrient signal.

The impact of L-Leucine on glucose homeostasis and insulin sensitivity is multifaceted and can be influenced by the metabolic state. In conditions of high-fat diet-induced obesity, dietary L-Leucine supplementation has been shown to prevent hyperglycemia by improving insulin sensitivity. diabetesjournals.org In one study, mice on a high-fat diet supplemented with L-Leucine exhibited lower fasting blood glucose levels compared to the control group. diabetesjournals.org This improvement was associated with a decrease in plasma concentrations of glucagon (B607659) and glucogenic amino acids, as well as a downregulation of hepatic glucose-6-phosphatase, a key enzyme in glucose production. diabetesjournals.org

However, the effects of L-Leucine on insulin sensitivity can be complex. While some studies report improved insulin sensitivity, others suggest that elevated levels of BCAAs, including L-Leucine, may be associated with insulin resistance. nih.gov Leucine (B10760876) deprivation has been shown to improve hepatic insulin sensitivity by activating the general control nonderepressible (GCN)2 pathway and decreasing mTOR/S6K1 signaling. nih.gov

| Parameter | Effect of L-Leucine Supplementation (High-Fat Diet Model) | Mechanism |

| Fasting Blood Glucose | Decreased | Improved insulin sensitivity, decreased plasma glucagon, downregulation of hepatic glucose-6-phosphatase diabetesjournals.org |

| Insulin Sensitivity | Improved | Not fully elucidated, may involve mTOR-mediated feedback inhibition of insulin signaling diabetesjournals.org |

| Plasma Glucagon | Decreased | diabetesjournals.org |

| Hepatic Glucose-6-Phosphatase | Downregulated | diabetesjournals.org |

L-Leucine has demonstrated beneficial effects on lipid metabolism and adiposity, particularly in the context of a high-fat diet. Supplementation with L-Leucine in mice fed a high-fat diet resulted in a significant reduction in weight gain and adiposity. diabetesjournals.org This was attributed to an increase in resting energy expenditure rather than a decrease in food intake. diabetesjournals.org

Mechanistically, L-Leucine has been shown to inhibit lipogenesis and promote lipolysis and fatty acid oxidation. mdpi.comnih.gov In a study with mice on a high-fat/cholesterol diet, chronic L-Leucine supplementation lowered weight gain and total cholesterol levels. nih.govfoodandnutritionresearch.net At the molecular level, L-Leucine decreased the expression of hepatic lipogenic enzymes like fatty acid synthase and acetyl-coenzyme A carboxylase. nih.gov Furthermore, it reversed the reduced expression of major lipases in white adipose tissue induced by the high-fat diet. nih.gov L-Leucine also significantly decreased serum levels of pro-inflammatory adipokines such as leptin, IL-6, and tumor necrosis factor-alpha. nih.gov

| Parameter | Effect of L-Leucine Supplementation (High-Fat Diet Model) | Mechanism |

| Body Weight Gain | Reduced diabetesjournals.orgnih.govfoodandnutritionresearch.net | Increased energy expenditure diabetesjournals.org |

| Adiposity | Decreased diabetesjournals.org | Inhibition of lipogenesis, promotion of lipolysis and fatty acid oxidation mdpi.comnih.govnih.gov |

| Plasma Total Cholesterol | Decreased diabetesjournals.orgnih.govfoodandnutritionresearch.net | diabetesjournals.orgnih.gov |

| Plasma LDL Cholesterol | Decreased diabetesjournals.org | diabetesjournals.org |

| Hepatic Lipogenic Enzymes | Decreased expression nih.gov | nih.gov |

| Adipose Tissue Lipases | Increased expression nih.gov | nih.gov |

L-Leucine's ability to reduce adiposity is closely linked to its role in increasing energy expenditure. diabetesjournals.org This is achieved, in part, through the increased expression of uncoupling protein 3 (UCP3) in brown and white adipose tissues and skeletal muscle. diabetesjournals.org UCPs are mitochondrial proteins that dissipate the proton gradient, leading to heat production instead of ATP synthesis, thereby increasing energy expenditure.

Furthermore, L-Leucine stimulates mitochondrial biogenesis, the process of generating new mitochondria. nih.gov In C2C12 myocytes and 3T3-L1 adipocytes, L-Leucine treatment increased mitochondrial mass. nih.gov This was accompanied by the stimulation of genes involved in mitochondrial biogenesis, such as SIRT1, PGC-1α, and NRF-1, as well as genes for mitochondrial components like UCP3, COX, and NADH. nih.gov The increase in mitochondrial mass and gene expression was also associated with a stimulation of oxygen consumption, providing functional evidence for enhanced energy metabolism. nih.gov

The interaction between L-Leucine and the AMP-activated Protein Kinase (AMPK) pathway is complex and appears to be context-dependent. AMPK is a key cellular energy sensor that is activated during times of low energy (high AMP/ATP ratio) and promotes catabolic processes to generate ATP.

Several studies have shown that L-Leucine can inhibit AMPK activity in muscle cells. consensus.app This inhibition is associated with a decrease in the AMP/ATP ratio, indicating an improved cellular energy status. consensus.appcore.ac.uk The suppression of AMPK by L-Leucine is linked to the activation of the mTOR signaling pathway, which promotes protein synthesis. consensus.app Pharmacological activation of AMPK can counteract the effects of L-Leucine on mTOR signaling, confirming the inhibitory role of L-Leucine on AMPK in this context. consensus.app

Conversely, there is also evidence suggesting that L-Leucine can activate AMPK, particularly in the context of regulating fatty acid oxidation. frontiersin.org It is hypothesized that L-Leucine-induced activation of SIRT1 may be an upstream event leading to AMPK activation. nih.gov

L-Leucine plays a role in mitochondrial metabolism, contributing to the production of key reducing equivalents like NAD(P)H. While direct quantification of NAD(P)H production solely from L-Leucine hydrochloride in the cited literature is not explicitly detailed, its metabolic fate provides insight. The catabolism of L-Leucine involves its conversion to α-ketoisocaproate (α-KIC) and subsequently to acetyl-CoA and acetoacetate, which can enter the tricarboxylic acid (TCA) cycle. The oxidation of these intermediates within the TCA cycle generates NADH and FADH2, which are essential for ATP production through oxidative phosphorylation.

Moreover, L-Leucine's stimulation of mitochondrial biogenesis and the expression of mitochondrial component genes, including NADH dehydrogenase, suggests an enhanced capacity for mitochondrial respiration and, consequently, NAD(P)H utilization and regeneration. nih.gov The activation of SIRT1, a NAD+-dependent deacetylase, by L-Leucine further links its metabolism to the cellular NAD+ pool. nih.gov

Broader Cellular Signaling Network Modulation

L-leucine, delivered as this compound, modulates a wide array of cellular signaling networks, extending its influence beyond the canonical mTORC1 pathway. These interactions are critical in regulating diverse physiological processes, from metabolic adjustments to immune responses.

General Control Non-Depressible Kinase 2 (GCN2) Pathway Regulation

The General Control Non-Depressible Kinase 2 (GCN2) pathway is a key cellular stress response system activated by amino acid deprivation. researchgate.netbuffalo.edu L-leucine levels are instrumental in modulating this pathway. Under conditions of L-leucine starvation, the GCN2 kinase becomes activated. mdpi.com This activation is triggered by the accumulation of uncharged tRNAs, which bind to the GCN2 kinase, leading to a conformational change that initiates its downstream signaling cascade. buffalo.edu

Once activated, GCN2 phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α) at serine 51. researchgate.netbuffalo.edu This phosphorylation event inhibits general protein translation, thereby conserving amino acids during periods of scarcity. buffalo.edu In mammals, leucine deprivation has been shown to decrease the expression of genes involved in lipid synthesis through a GCN2-dependent mechanism. researchgate.net Studies in mice have demonstrated that the absence of GCN2 leads to increased prenatal and neonatal mortality when mothers are fed a leucine-deficient diet, highlighting the critical role of GCN2 in adapting to amino acid shortages. mdpi.com Furthermore, research indicates that GCN2 is involved in the inhibition of mTORC1 signaling in response to leucine deprivation, a process that is independent of the downstream transcription factor ATF4. youtube.com

PI3K/Akt/ERK Signaling Cascade Activation

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/extracellular signal-regulated kinase (ERK) signaling cascade is a central regulator of cell growth, proliferation, and survival. technologynetworks.comnih.gov L-leucine has been shown to activate this pathway in various cell types.

Activation of PI3K can be initiated by receptor tyrosine kinases or G-protein coupled receptors, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). technologynetworks.com PIP3 then recruits and activates Akt. technologynetworks.com Studies have shown that L-leucine can increase the phosphorylation and activation of Akt. nih.govresearchgate.net Activated Akt, in turn, can phosphorylate a multitude of downstream targets, leading to the inhibition of apoptosis and the promotion of translation and cell proliferation. technologynetworks.comnih.gov

Research in porcine myoblasts has demonstrated that L-leucine promotes differentiation by activating the Akt/FoxO1 signaling pathway. nih.gov Similarly, in pancreatic acinar cells of dairy calves, L-leucine was found to increase α-amylase synthesis through the activation of the PI3K/Akt-mTOR signaling pathway. researchgate.net Interestingly, while acute changes in leucine levels are known to regulate mTORC1 via the Rag-GTPase pathway, prolonged deprivation of leucine can lead to a reactivation of mTORC1 that is dependent on PI3K/Akt signaling. nih.gov

Hypoxia-Inducible Factor 1-alpha (HIF-1α) Signaling Pathway Modulation

Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). nih.govescholarship.org Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxic conditions, it stabilizes and translocates to the nucleus to activate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. nih.govwikipedia.org

L-leucine has been found to modulate the HIF-1α signaling pathway. In porcine intestinal epithelial cells, L-leucine supplementation was shown to reduce reactive oxygen species (ROS) levels by inducing a metabolic switch from oxidative phosphorylation to glycolysis. mdpi.com This metabolic shift was found to be dependent on the activation of the mTOR-HIF-1α pathway. mdpi.com HIF-1α activation stimulates the expression of glycolytic enzymes and glucose transporters, thereby enhancing anaerobic glycolysis. This switch in energy metabolism is a key adaptation to hypoxic conditions and can also be influenced by nutrient availability, including L-leucine. escholarship.org

LXRα Signaling Pathway in Macrophage Polarization

Liver X receptor alpha (LXRα) is a nuclear receptor that plays a critical role in lipid metabolism and inflammation. In the context of immunology, LXRα is involved in the polarization of macrophages, which are key immune cells that can adopt different functional phenotypes.

Recent studies have highlighted the role of L-leucine in modulating macrophage polarization through the LXRα signaling pathway. L-leucine has been shown to promote the polarization of macrophages towards the anti-inflammatory M2 phenotype. This effect is mediated, at least in part, through the mTORC1/LXRα signaling axis.

Specifically, L-leucine enhances the expression of LXRα, which in turn increases the expression of Arginase-1 (Arg1), a hallmark of M2 macrophages. The activation of this pathway by L-leucine contributes to the resolution of inflammation and tissue repair. This was demonstrated in a mouse model of lipopolysaccharide (LPS)-induced cytokine storm syndrome, where L-leucine administration decreased mortality by inhibiting pro-inflammatory M1 macrophage polarization and promoting M2 polarization.

Epigenetic Regulation Mediated by L-Leucine

Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in regulating gene expression without altering the underlying DNA sequence. Emerging evidence suggests that L-leucine can influence these epigenetic landscapes.

One study in zebrafish demonstrated that early-life exposure to L-leucine could induce long-term changes in gene expression related to growth and metabolism. This "nutritional programming" was associated with alterations in DNA methylation patterns. Specifically, the study found that early leucine programming led to decreased DNA methylation of genes within the mTOR signaling pathway, which may contribute to the observed enhancement of protein synthesis and growth.

Furthermore, while direct evidence for L-leucine's role in histone modification is still being elucidated, the broader context of amino acids in epigenetic regulation is recognized. For instance, the leucine zipper is a common structural motif in transcription factors that bind to DNA and can be involved in recruiting histone-modifying enzymes. buffalo.eduyoutube.com The interplay between nutrient availability, including L-leucine, and the epigenetic machinery is a growing area of research.

Immunomodulatory Effects, Including Macrophage Polarization

L-leucine exerts significant immunomodulatory effects, with a particular impact on the polarization of macrophages. As discussed previously, L-leucine can shift the balance from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.

This immunomodulatory role is critical in the context of inflammatory conditions. By promoting M2 polarization, L-leucine can help to resolve inflammation and facilitate tissue repair. The mechanism underlying this effect involves the activation of the mTORC1/LXRα/Arg1 signaling pathway. In response to inflammatory stimuli like LPS, L-leucine has been shown to decrease the production of pro-inflammatory cytokines such as IL-6, IFN-γ, and TNF-α, while increasing the expression of M2 markers.

The ability of L-leucine to modulate macrophage polarization highlights its potential as a therapeutic agent in conditions characterized by excessive inflammation. These findings establish a fundamental link between metabolism, as influenced by L-leucine availability, and the regulation of the immune response.

Interactive Data Table: Key Research Findings on L-Leucine's Biological Roles

| Biological Role | Signaling Pathway | Key Findings | Model System |

| GCN2 Pathway Regulation | GCN2/eIF2α | Leucine deprivation activates GCN2, leading to eIF2α phosphorylation and inhibition of general protein synthesis. researchgate.netbuffalo.edumdpi.com | Mammalian cells, Mice |

| PI3K/Akt/ERK Activation | PI3K/Akt/FoxO1 | Leucine activates the Akt/FoxO1 pathway, promoting myoblast differentiation. nih.gov | Porcine myoblasts |

| HIF-1α Pathway Modulation | mTOR/HIF-1α | Leucine induces a metabolic switch to glycolysis via the mTOR-HIF-1α pathway, reducing ROS. mdpi.com | Porcine intestinal epithelial cells |

| Macrophage Polarization | mTORC1/LXRα/Arg1 | Leucine promotes M2 macrophage polarization, reducing inflammation. | Mice, Bone marrow-derived macrophages |

| Epigenetic Regulation | DNA Methylation | Early leucine exposure alters DNA methylation of mTOR pathway genes, enhancing growth. | Zebrafish |

| Immunomodulation | mTORC1/LXRα | Leucine suppresses pro-inflammatory M1 and promotes anti-inflammatory M2 macrophage polarization. | Mice, Macrophages |

Role in Cardiovascular Homeostasis and Nitric Oxide (NO) Synthesis

L-leucine, an essential branched-chain amino acid, plays a complex role in cardiovascular homeostasis, primarily through its influence on nitric oxide (NO) synthesis. NO is a critical signaling molecule in the vascular system, acting as the major endothelium-derived relaxing factor that regulates blood flow and pressure. nih.gov Reduced bioavailability of NO is a significant contributor to endothelial dysfunction, a key factor in the development of cardiovascular diseases. nih.gov Emerging research indicates that elevated concentrations of L-leucine can impair endothelial NO production, potentially increasing the risk of cardiovascular disorders, particularly in the context of obesity and insulin resistance. nih.govnih.gov

A primary mechanism through which L-leucine is proposed to inhibit NO synthesis is by activating the enzyme Glutamine:Fructose-6-Phosphate Aminotransferase (GFAT). nih.gov GFAT is the rate-limiting enzyme in the hexosamine biosynthesis pathway, which leads to the production of glucosamine (B1671600). nih.gov L-leucine acts as an activator of GFAT, thereby increasing the synthesis of glucosamine. nih.govresearchgate.net This is significant because glucosamine itself is an inhibitor of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO from L-arginine in endothelial cells. nih.gov

Studies in animal models have demonstrated this relationship. For instance, in rats fed a low-fat diet, oral administration of L-leucine resulted in a 35% increase in GFAT activity in endothelial cells. nih.gov This activation of GFAT is thought to be mediated, at least in part, by L-leucine's stimulation of the mammalian target of rapamycin (mTOR) signaling pathway, which can enhance GFAT protein expression. nih.govresearchgate.net

The activation of GFAT and subsequent increase in glucosamine production by L-leucine leads to a potential inhibition of endothelial NO synthesis. nih.govresearchgate.net By impeding the function of eNOS, the elevated glucosamine levels reduce the capacity of the endothelium to produce NO, which can lead to impaired endothelium-dependent vasodilation. researchgate.net

Research has quantified this inhibitory effect. In a study involving rats on a low-fat diet, L-leucine administration was associated with a 14% decrease in NO synthesis in endothelial cells. nih.gov Similarly, a high-fat diet, which is often associated with elevated plasma L-leucine levels, led to a 21% reduction in NO synthesis and a 42% increase in GFAT activity. nih.gov These findings suggest that high concentrations of L-leucine can impair NO production by endothelial cells, a condition that may contribute to an increased risk of cardiovascular disease. nih.govnih.gov

| Condition | Change in GFAT Activity in Endothelial Cells | Change in NO Synthesis in Endothelial Cells | Reference |

|---|---|---|---|

| L-Leucine Administration (Low-Fat Diet) | +35% | -14% | nih.gov |

| High-Fat Diet | +42% | -21% | nih.gov |

Tissue-Specific and Cell-Specific Mechanisms of Action

The biological effects of L-leucine are highly specific to different cell and tissue types, where it engages distinct molecular pathways to regulate a variety of physiological processes.

In pancreatic β-cells, L-leucine has a multifaceted role in both function and proliferation. It is known to acutely stimulate insulin secretion through two primary mechanisms: by serving as a metabolic fuel and as an allosteric activator of glutamate (B1630785) dehydrogenase (GDH). nih.govresearchgate.net The activation of GDH enhances glutaminolysis, leading to increased mitochondrial metabolism and ATP production, which in turn triggers insulin release. nih.govdiabetesjournals.org Additionally, the transamination of leucine to its metabolite, α-ketoisocaproate (KIC), can also contribute to insulin secretion, potentially through the direct inhibition of ATP-sensitive potassium (KATP) channels. nih.gov

Beyond its secretagogue function, L-leucine is a significant regulator of β-cell proliferation, primarily through the activation of the mammalian target of rapamycin (mTOR) signaling pathway. nih.govwjgnet.com The mTOR pathway is a central controller of cell growth and proliferation, and its activation by L-leucine can promote β-cell replication, which is crucial for maintaining β-cell mass. wjgnet.comdiabetesjournals.org

However, the influence of L-leucine on β-cells is context-dependent. During embryonic development, L-leucine supplementation has been shown to impair β-cell development. This is mediated by the activation of the mTOR complex 1 (mTORC1) signaling pathway, which increases the levels of hypoxia-inducible factor 1-α (HIF-1α), a repressor of pancreatic endocrine progenitor cell differentiation. nih.govnih.gov This suggests that while L-leucine is important for mature β-cell function and proliferation, its effects during development may be detrimental. nih.govnih.gov

| Aspect of β-cell Biology | Effect of L-Leucine | Key Molecular Mechanism(s) | Reference |

|---|---|---|---|

| Insulin Secretion | Stimulates | - Allosteric activation of glutamate dehydrogenase (GDH)

| nih.govresearchgate.netdiabetesjournals.org |

| Proliferation (Mature β-cells) | Promotes | - Activation of the mTOR signaling pathway | nih.govwjgnet.com |

| Development (Embryonic) | Inhibits Differentiation | - Activation of mTORC1 signaling, leading to increased HIF-1α | nih.govnih.gov |

L-leucine plays a pivotal role in the regulation of skeletal muscle homeostasis by influencing both protein synthesis and degradation. It is a potent stimulator of muscle protein synthesis, an effect primarily mediated through the activation of the mTOR signaling pathway. nih.govscielo.br The mTOR pathway, when activated by L-leucine, initiates a cascade of events that leads to the phosphorylation of key proteins involved in the initiation of mRNA translation, thereby upregulating the synthesis of new muscle proteins. cambridge.org

In addition to promoting protein synthesis, L-leucine has also been shown to inhibit muscle protein degradation. nih.govresearchgate.net This dual action of stimulating synthesis and inhibiting breakdown contributes to a positive net protein balance in skeletal muscle, which is essential for muscle maintenance and growth.

Furthermore, L-leucine is involved in regulating energy metabolism within skeletal muscle. It can promote fatty acid oxidation and mitochondrial biogenesis, processes that are crucial for providing the necessary energy to support protein synthesis. nih.govresearchgate.net This highlights the coordinated role of L-leucine in both the anabolic and energetic aspects of muscle metabolism.

L-leucine has emerged as a key regulator of macrophage activation and polarization, influencing the balance between pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes. Macrophage polarization is a critical aspect of the immune response, with M1 macrophages driving inflammation and M2 macrophages being involved in its resolution and tissue repair. researchgate.netfrontiersin.org

Research has shown that L-leucine can promote the polarization of macrophages towards the M2 phenotype. nih.gov This is achieved through the activation of the mTORC1 signaling pathway, which then leads to an increase in the expression of liver X receptor α (LXRα). nih.govelifesciences.org LXRα, in turn, enhances the expression of Arginase-1 (Arg1), a hallmark marker of M2 macrophages. nih.govelifesciences.org By promoting M2 polarization, L-leucine can contribute to the resolution of inflammation. nih.gov

Concurrently, L-leucine has been observed to inhibit the polarization of macrophages towards the pro-inflammatory M1 phenotype. nih.govelifesciences.org This inhibition of M1 polarization, coupled with the promotion of M2 polarization, suggests that L-leucine plays a significant role in modulating the inflammatory response and promoting a return to tissue homeostasis. nih.gov

| Macrophage Phenotype | Effect of L-Leucine | Key Molecular Mechanism(s) | Reference |

|---|---|---|---|

| M1 (Pro-inflammatory) | Inhibits Polarization | - Downregulation of pro-inflammatory signaling pathways | nih.govelifesciences.org |

| M2 (Anti-inflammatory) | Promotes Polarization | - Activation of the mTORC1/LXRα signaling pathway

| nih.govelifesciences.org |

Intestinal Epithelial Cell Metabolism and Transporter Regulation

L-leucine, an essential branched-chain amino acid (BCAA), plays a pivotal role in the metabolism and function of intestinal epithelial cells. Beyond its fundamental role as a building block for protein synthesis, L-leucine acts as a signaling molecule that modulates various cellular processes crucial for gut health. Studies utilizing the porcine intestinal epithelial cell line (IPEC-J2) have demonstrated that L-leucine can significantly alter the cellular proteome, influencing pathways related to protein metabolism, glycolysis, cell proliferation, apoptosis, and phagocytosis. nih.gov This suggests that L-leucine is instrumental in maintaining the integrity and function of the intestinal barrier. nih.gov

Furthermore, L-leucine has been shown to enhance the growth of intestinal enterocytes through the activation of the mammalian target of rapamycin (mTOR) signaling pathway. nih.gov This pathway is a central regulator of cell growth, proliferation, and survival. Research has also indicated that L-leucine supplementation can improve the expression of the ASCT2 amino acid transporter in IPEC-J2 cells by modulating the PI3K-Akt-mTOR and ERK signaling pathways. nih.gov

In vivo studies have further substantiated the importance of L-leucine in intestinal development. In a suckling piglet model, oral administration of L-leucine led to increased villus height in the duodenum and an elevated ratio of villus height to crypt depth in both the duodenum and ileum. nih.gov These morphological changes are indicative of improved intestinal absorptive capacity. The study also revealed that L-leucine supplementation upregulated the mRNA levels for specific L-leucine transporters, namely SLC6A14, SLC6A19, and SLC7A9, in the jejunum. nih.gov Concurrently, the protein abundance of the ATB(0,+) transporter was increased, while the expression of SLC7A7 mRNA and the LAT2 protein was decreased. nih.gov These findings highlight the intricate regulatory role of L-leucine on the expression of various amino acid transporters in the small intestine.

The regulation of intestinal nutrient carriers by dietary components is a complex process. The transport of essential amino acids like leucine is maintained or even increased under low dietary protein conditions. cambridge.org This adaptive response ensures the efficient absorption of available amino acids. The differential regulation of various amino acid transporters underscores the sophisticated mechanisms by which the intestine responds to nutritional cues. cambridge.org

| Parameter | Effect of L-Leucine Supplementation | Reference |

| Intestinal Villus Height (Duodenum) | Increased | nih.gov |

| Villus Height to Crypt Depth Ratio (Duodenum & Ileum) | Increased | nih.gov |

| mRNA levels of SLC6A14, SLC6A19, SLC7A9 (Jejunum) | Increased | nih.gov |

| ATB(0,+) protein abundance (Jejunum) | Increased | nih.gov |

| SLC7A7 mRNA expression (Jejunum) | Decreased | nih.gov |

| LAT2 protein abundance (Jejunum) | Decreased | nih.gov |

Hepatic and Adipose Tissue Metabolic Responses

In adipose tissue, L-leucine plays a role in regulating lipid metabolism by influencing lipolysis and fatty acid synthesis. nih.gov It can activate the mammalian target of rapamycin complex 1 (mTORC1), which in turn facilitates lipolysis and inhibits the synthesis of fatty acids. nih.gov Furthermore, L-leucine can indirectly activate AMP-activated protein kinase (AMPK) by increasing the secretion of adipokines like leptin and adiponectin from adipocytes, which then stimulates fatty acid metabolism in muscle. nih.gov Histological examination of white adipose tissue has shown that L-leucine supplementation can lead to a reduction in adipocyte size. nih.gov Additionally, L-leucine has been found to reverse the reduced expression of key lipases, such as phosphorylated hormone-sensitive lipase (B570770) and adipose triglyceride lipase, in the epididymal white adipose tissue of mice fed a high-fat/cholesterol diet. foodandnutritionresearch.net

| Tissue | Metabolic Effect of L-Leucine | Key Molecular Players | Reference |

| Liver | Can promote triglyceride accumulation | GPAT1, ACC1 | nih.gov |

| Liver | Can retard overexpression of lipogenic enzymes in a high-fat diet | FAS, ACC | foodandnutritionresearch.netnih.gov |

| Adipose Tissue | Facilitates lipolysis and inhibits fatty acid synthesis | mTORC1 | nih.gov |

| Adipose Tissue | Stimulates fatty acid metabolism via adipokine secretion | AMPK, Leptin, Adiponectin | nih.gov |

| Adipose Tissue | Reduces adipocyte size | - | nih.gov |

| Adipose Tissue | Reverses reduced expression of lipases in a high-fat diet | Phosphorylated HSL, ATGL | foodandnutritionresearch.net |

Central Nervous System Effects (e.g., Hypothalamic Regulation)

L-leucine exerts significant influence on the central nervous system, particularly in the hypothalamic regulation of food intake and energy balance. The brain, including the hypothalamus, is sensitive to changes in circulating L-leucine levels, which can increase following a protein-rich meal. mdpi.comnih.gov Central administration of L-leucine has been shown to acutely decrease food intake and body weight in rodents. mdpi.comresearchgate.net

This anorexigenic effect is mediated through the activation of key hypothalamic nuclei involved in energy homeostasis, including the arcuate nucleus of the hypothalamus (ARH) and the paraventricular nucleus of the hypothalamus (PVH). mdpi.comresearchgate.net L-leucine can also act on extra-hypothalamic sites such as the nucleus of the solitary tract (NTS) to reduce food intake. mdpi.comresearchgate.net Within the ARH, L-leucine has been shown to activate pro-opiomelanocortin (POMC) neurons, which are known to suppress appetite. nih.govjneurosci.org Conversely, it can inhibit Neuropeptide Y/Agouti-related peptide (NPY/AgRP) neurons, which are potent stimulators of food intake. nih.govresearchgate.net

The molecular mechanisms underlying these effects involve the activation of the mammalian target of rapamycin (mTOR) signaling pathway within hypothalamic neurons. researchgate.net Intracerebroventricular administration of L-leucine has been shown to decrease food intake, an effect that can be blocked by the mTOR inhibitor rapamycin. mdpi.com

Interestingly, while central L-leucine administration can induce c-Fos expression (a marker of neuronal activation) in the ARH and PVH, some studies have found that oral L-leucine administration does not produce the same effect in these nuclei but does induce c-Fos expression in the area postrema (AP), a region involved in detecting toxins and controlling nausea. mdpi.comresearchgate.net

| Brain Region | Effect of L-Leucine | Neuronal Population Affected | Reference |

| Arcuate Nucleus of the Hypothalamus (ARH) | Activation | POMC neurons | nih.govjneurosci.org |

| Arcuate Nucleus of the Hypothalamus (ARH) | Inhibition | NPY/AgRP neurons | nih.govresearchgate.net |

| Paraventricular Nucleus of the Hypothalamus (PVH) | Activation | - | mdpi.comresearchgate.net |

| Nucleus of the Solitary Tract (NTS) | Activation | - | mdpi.comresearchgate.net |

| Area Postrema (AP) | Activation (with oral administration) | - | mdpi.comresearchgate.net |

Lymphocyte Function and Lysosomal Stress

L-leucine plays a multifaceted role in the regulation of the immune system, including the function of lymphocytes. As a key activator of the mTORC1 signaling pathway, L-leucine is integral to the regulation of immune cell activation and responses. elifesciences.org For instance, L-leucine has been shown to modulate macrophage polarization, a critical process in the inflammatory response. elifesciences.org It can promote the polarization of macrophages towards the M2 phenotype, which is associated with anti-inflammatory and tissue repair functions. elifesciences.org

In the context of intestinal immunity, dietary L-leucine supplementation has been found to enhance intestinal health by increasing the secretion of Secretory Immunoglobulin A (SIgA). oup.com SIgA is the most abundant immunoglobulin in mucosal secretions and plays a crucial role in defending against pathogens. oup.com The mechanism for this may involve both T cell-dependent and T cell-independent pathways, as well as modulation of the gut microbiota. oup.com

L-leucine also has a significant relationship with lysosomal function and stress. Under conditions of starvation, cells can retain L-leucine within their lysosomes. nih.govpnas.org This lysosomal storage of L-leucine appears to be a regulated response to nutrient scarcity, allowing the cell to sequester this essential amino acid for later use in protein synthesis. nih.govpnas.org This process is dependent on the Rag-GTPases and the lysosomal protein complex Ragulator. nih.govpnas.org

Conversely, certain dipeptides of L-leucine, such as L-leucyl-L-leucine methyl ester (LLOMe), can act as lysosomotropic agents, causing damage to the lysosomal membrane. jst.go.jp This lysosomal membrane permeabilization can trigger a form of cell death known as lysosome-dependent cell death. jst.go.jp In response to such lysosomal damage, cells can activate transcription factors like TFEB, which are master regulators of lysosomal biogenesis, as a protective mechanism to clear damaged lysosomes and promote cellular recovery. jst.go.jp

| Biological Process | Role of L-Leucine | Key Mediators/Pathways | Reference |

| Macrophage Polarization | Promotes M2 phenotype | mTORC1 | elifesciences.org |

| Intestinal Immunity | Enhances SIgA secretion | T cell-dependent and -independent pathways, gut microbiota | oup.com |

| Lysosomal Function (Starvation) | Stored within lysosomes | Rag-GTPases, Ragulator | nih.govpnas.org |

| Lysosomal Stress Response | LLOMe can induce lysosomal damage and cell death | TFEB | jst.go.jp |

In Vitro and in Vivo Research Applications of L Leucine Hydrochloride

In Vitro Experimental Models

Mammalian Cell Culture Systems (e.g., IPEC-J2, RAW 264.7, RINm5F, hSMCs)

L-Leucine hydrochloride is extensively used in mammalian cell culture systems to elucidate its molecular mechanisms of action in a controlled environment.

IPEC-J2 (Porcine Intestinal Epithelial Cells): As an in vitro model for the intestinal barrier, IPEC-J2 cells have been used to study the effects of L-Leucine on gut health. Research has shown that L-Leucine can influence key cellular functions in these cells. Studies indicate that L-Leucine treatment affects the expression of proteins related to protein metabolism, glycolysis, cell proliferation, and apoptosis. drugbank.com It has been demonstrated to enhance the expression of the amino acid transporter ASCT2 through the PI3K/Akt/mTOR and ERK signaling pathways. nih.gov Furthermore, L-Leucine can modulate phagocytosis, a crucial process for host defense against pathogens, by increasing the expression of proteins like Arp2/3 and cofilin. drugbank.com Other research has shown that L-Leucine can impact the cellular response to viral infections, such as by promoting STAT1 and interferon-stimulated genes (ISGs) expression in Transmissible Gastroenteritis Virus (TGEV)-infected IPEC-J2 cells via mTOR activation. frontiersin.org

RAW 264.7 (Murine Macrophages): These cells are a common model for studying inflammation and immune responses. In this system, L-Leucine and its derivatives have demonstrated significant immunomodulatory effects. For instance, pyroglutamyl-leucine, a dipeptide, was found to inhibit the secretion of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) from lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. researchgate.net Further studies have shown that L-Leucine can alleviate inflammation by inhibiting LPS-stimulated M1 macrophage polarization (pro-inflammatory) and promoting M2 polarization (anti-inflammatory), a process critical for maintaining immune homeostasis. ahajournals.org

RINm5F (Rat Insulinoma Cells): As a model for pancreatic β-cells, RINm5F cells are used to investigate the mechanisms of insulin (B600854) secretion. L-Leucine is known to be a potent secretagogue. Research using RINm5F cells has shown that L-Leucine stimulates the mTOR signaling pathway, a central regulator of cell growth and protein synthesis. verywellhealth.comethz.ch The activation of p70S6 kinase (p70s6k), a downstream target of mTOR, by L-Leucine requires its metabolism within the cell. google.com These studies are crucial for understanding how nutrient signals are translated into hormonal responses.

hSMCs (Human Smooth Muscle Cells): Research on human aortic smooth muscle cells (HASMCs) has explored the effects of L-Leucine derivatives on cell proliferation. One study found that NPC-15669, a specific L-Leucine derivative with anti-inflammatory properties, inhibited the growth of cultured HASMCs. oup.com This suggests a potential role for L-Leucine-related compounds in modulating vascular cell responses.

Interactive Data Table: L-Leucine in Mammalian Cell Culture

| Cell Line | Model System For | Key Research Area | Principal Findings | Citations |

|---|---|---|---|---|

| IPEC-J2 | Intestinal Epithelium | Nutrient transport, Gut immunity | Regulates amino acid transporter expression; Modulates phagocytosis; Affects viral response. | drugbank.comnih.govfrontiersin.org |

| RAW 264.7 | Macrophage/Immunity | Inflammation | Inhibits pro-inflammatory mediator secretion; Promotes anti-inflammatory macrophage polarization. | researchgate.netahajournals.org |

| RINm5F | Pancreatic β-Cell | Insulin Secretion | Activates mTOR signaling pathway, requiring L-Leucine metabolism. | verywellhealth.comethz.chgoogle.com |

| hSMCs | Vascular Smooth Muscle | Cell Proliferation | A derivative of L-Leucine was shown to inhibit the growth of human aortic smooth muscle cells. | oup.com |

Isolated Tissue and Organ Incubation Studies (e.g., Skeletal Muscle)

Incubating isolated tissues allows for the study of complex physiological processes outside the whole organism.

Skeletal Muscle: The regulatory role of L-Leucine in muscle protein turnover has been examined using isolated rat skeletal muscles, such as the soleus and extensor digitorum longus. These in vitro experiments have consistently demonstrated that L-Leucine supplementation in the incubation media stimulates protein synthesis. oup.com This anabolic effect is particularly evident in muscles under catabolic conditions, such as those from food-deprived or protein-deprived rats. oup.com Conversely, most studies using this model report that L-Leucine does not significantly affect the rate of protein degradation. oup.com This suggests that L-Leucine's primary role in isolated muscle tissue is to promote the synthesis of new proteins rather than preventing the breakdown of existing ones.

Bacterial Culture Systems for Metabolic and Resistance Studies

This compound is utilized in bacteriology to study microbial metabolism and its influence on antibiotic resistance.

Metabolic and Resistance Studies: Research using Salmonella cultures has shown that exogenous L-Leucine can increase the bacterium's susceptibility to certain antibiotics, like sarafloxacin (B1681457). The proposed mechanism involves the stimulation of the central carbon metabolism and the tricarboxylic acid (TCA) cycle, which increases intracellular reactive oxygen species (ROS) levels, thereby enhancing the bactericidal effect of the antibiotic. These findings suggest that modulating bacterial metabolism with amino acids could be a strategy to address antibiotic resistance.

Fermentation and Production: In industrial microbiology, bacterial cultures are used to optimize the production of amino acids. Strains of Corynebacterium glutamicum are commonly used for L-Leucine production. Studies focus on enhancing yield through fed-batch fermentation and process intensification methods, such as using ultrasound treatment to improve cell membrane permeability and enzyme activity. Other research has investigated the effects of L-Leucine on ruminal microorganisms in in vitro batch cultures, finding that it can alter fermentation parameters, microbial composition, and promote the conversion of branched-chain amino acids to branched-chain volatile fatty acids.

In Vivo Animal Research Models

Rodent Models (e.g., Mice, Rats) for Metabolic and Musculoskeletal Research

Rodent models are indispensable for understanding the systemic effects of L-Leucine on metabolism and musculoskeletal health, bridging the gap between in vitro findings and human physiology.

General Metabolic and Musculoskeletal Effects: In vivo studies in rats and mice have been crucial in defining L-Leucine's role. Research has confirmed its anabolic effect on skeletal muscle, although the response can be influenced by the physiological state (e.g., fed vs. starved). Studies in aged rats have shown that L-Leucine supplementation can improve muscle insulin sensitivity by stimulating glucose transport in isolated skeletal muscles. Animal models have also been used to investigate how L-Leucine affects protein turnover and metabolism in various states of health and disease, such as in obese Zucker rats, where alterations in BCAA metabolism are a key feature.

Diet-Induced Obesity and Metabolic Syndrome Models

A significant area of in vivo research involves rodent models of diet-induced obesity (DIO) and metabolic syndrome to test L-Leucine's potential as a nutritional intervention. The findings from these studies have been varied.

Beneficial Effects: Several studies have reported positive outcomes. In mice fed a high-fat diet (HFD), supplementing drinking water with L-Leucine was found to significantly attenuate weight gain, decrease adiposity by up to 25%, and prevent HFD-induced hyperglycemia. These effects were linked to increased energy expenditure and improved insulin sensitivity. The improvements in glucose and cholesterol metabolism appeared to be, at least in part, independent of the changes in body fat.

Contrasting Findings: However, other studies present a more complex or even contradictory picture. One study using already obese rats found that L-Leucine supplementation actually worsened adiposity. Another investigation in diet-induced obese rats reported that L-Leucine supplementation did not alleviate adiposity or insulin resistance and was associated with decreased nitric oxide (NO) synthesis by endothelial cells, a marker of vascular dysfunction. Similarly, research in a rat model of Cushing's syndrome, a condition characterized by metabolic disorders, found that L-Leucine supplementation could worsen the metabolic status, including increased visceral adiposity and dyslipidemia. These discrepancies may be attributable to differences in the animal model used, the timing of supplementation (preventative vs. therapeutic), and the specific metabolic state of the animals at the start of the study.

Interactive Data Table: L-Leucine in Rodent Models of Diet-Induced Obesity

| Animal Model | Diet | Key Findings | Conclusion | Citations |

|---|---|---|---|---|

| C57BL/6J Mice | High-Fat Diet (HFD) | Reduced weight gain and adiposity; Prevented hyperglycemia; Improved cholesterol. | Beneficial effects on obesity and metabolic parameters when given with HFD. | |

| Sprague-Dawley Rats | High-Fat Diet (HFD) | Did not affect adiposity or insulin sensitivity; Decreased endothelial nitric oxide synthesis. | Not effective for alleviating metabolic syndrome; may impair vascular function. | |

| Wistar Rats | High-Fat Diet (HFD) | Worsened adiposity in already obese animals. | Did not show beneficial effects when provided to already obese rats. | |

| Sprague-Dawley Rats | Dexamethasone-induced | Increased visceral adiposity and dyslipidemia; Worsened overall metabolic status. | Represents a risky strategy in the context of Cushing's syndrome. |

Muscle Wasting and Atrophic State Models

L-leucine is extensively investigated for its potential to counteract muscle wasting in various pathological states. Research in this area often employs animal models of muscle atrophy induced by conditions such as cancer cachexia, immobilization, and high-dose glucocorticoid treatment. uark.educore.ac.uknih.gov

In models of dexamethasone-induced muscle atrophy in rats, studies have explored the effects of L-leucine supplementation. core.ac.uk While some research suggests a therapeutic role for leucine (B10760876) in improving muscle nitrogen balance under such experimental conditions, other studies have found that leucine supplementation alone was not able to modulate plantaris muscle mass in dexamethasone-treated rats. core.ac.uk For instance, one study reported that while resistance exercise positively modulated the skeletal muscle phenotype, L-leucine supplementation did not promote synergistic effects on modulating plantaris muscle mass. core.ac.uk

Immobilization is another common method to induce muscle atrophy in animal models. Research has shown that L-leucine supplementation can attenuate the loss of soleus muscle mass during hindlimb immobilization in rats. researchgate.net This protective effect is associated with the minimization of gene expression of E3 ligases, which are key components of the ubiquitin-proteasome system responsible for protein degradation. researchgate.net However, the effects of leucine can be specific to the model of muscle wasting. For example, in dexamethasone-treated rats, L-leucine supplementation was unable to provide protection against soleus mass loss. plos.org

Cancer-induced muscle wasting, or cachexia, is another area of active investigation. uark.edunih.gov While some short-term studies have shown promise for leucine in attenuating protein degradation and improving protein synthesis in tumor-bearing animals, long-term supplementation has yielded conflicting results. uark.edu One study found that long-term leucine supplementation exacerbated atrophy in tumor-bearing mice. uark.edu This highlights the complexity of leucine's role in the context of chronic diseases like cancer and the need for further investigation to understand the underlying mechanisms. uark.edunih.gov

It is important to note that while L-leucine is a potent stimulator of muscle protein synthesis, its effectiveness as a standalone intervention for preventing muscle wasting is a subject of ongoing debate. nih.gov Some critical reviews conclude that leucine alone is not consistently effective in long-term studies and that future research should focus on sensitizing skeletal muscle to leucine's effects. nih.gov

| Model | Key Findings | References |

|---|---|---|

| Dexamethasone-Induced Atrophy | Conflicting results; some studies show no significant effect on muscle mass preservation with leucine supplementation alone. | core.ac.ukplos.org |

| Immobilization-Induced Atrophy | Leucine supplementation attenuated soleus muscle mass loss by minimizing the expression of E3 ligases. | researchgate.net |

| Cancer Cachexia | Short-term studies show some positive effects on protein turnover, but long-term studies have shown potential for exacerbated atrophy. | uark.edunih.gov |

Models of Impaired Growth and Development

The role of L-leucine in growth and development is a significant area of research, particularly in models of intrauterine growth restriction (IUGR). cambridge.orgnih.govcambridge.org IUGR is a condition where a fetus does not grow at the expected rate and is associated with various adverse health outcomes later in life. cambridge.org

Studies using neonatal piglets, which serve as an excellent model for newborn human infants, have investigated the impact of L-leucine supplementation on IUGR. cambridge.orgnih.govcambridge.org Interestingly, research has shown that increasing levels of L-leucine supplementation hampered the growth performance of suckling IUGR piglets. nih.govcambridge.org The average daily gain of IUGR piglets was significantly reduced with higher doses of L-leucine. nih.gov This negative effect on growth may be linked to alterations in the plasma amino acid profile and the expression of amino acid transporters in the small intestine. cambridge.orgnih.gov For instance, L-leucine supplementation led to a reduction in the plasma concentrations of most amino acids, except for ornithine and glutamine. nih.gov

In zebrafish models of Diamond-Blackfan anemia (DBA), a rare genetic disorder characterized by failed red blood cell production and sometimes associated with developmental defects, L-leucine has shown therapeutic potential. nih.govresearchgate.net In these models, where ribosomal protein (RP) genes are deficient, L-leucine treatment has been observed to improve the anemia and developmental abnormalities. nih.govresearchgate.net This improvement is thought to be due to the activation of the mTOR pathway, a key regulator of protein synthesis. nih.gov L-leucine treatment resulted in a striking improvement in hemoglobinization and an increase in the total number of erythrocytes in RP-deficient zebrafish embryos. nih.govresearchgate.net

| Model | Key Findings | References |

|---|---|---|

| Intrauterine Growth Restriction (IUGR) Piglets | L-leucine supplementation hampered growth performance and altered plasma amino acid profiles. | cambridge.orgnih.govcambridge.org |

| Zebrafish Model of Diamond-Blackfan Anemia | L-leucine treatment improved anemia and developmental defects by activating the mTOR pathway. | nih.govresearchgate.net |

In-utero Exposure Models (e.g., Cigarette Smoke Exposure)

Maternal cigarette smoke exposure during pregnancy is known to cause intrauterine undernutrition and increase the risk of metabolic disorders in offspring. uts.edu.aufrontiersin.orgnih.gov Research using mouse models has investigated whether postnatal L-leucine supplementation can mitigate these detrimental effects. uts.edu.aufrontiersin.orgnih.gov

In a study where female mice were exposed to cigarette smoke before mating and during pregnancy, their female offspring exhibited smaller body weight and glucose intolerance. uts.edu.auresearchgate.net Postnatal supplementation with L-leucine in the drinking water of these offspring from weaning for 10 weeks led to significant improvements. uts.edu.aufrontiersin.orgnih.gov The L-leucine supplemented offspring of smoke-exposed mothers showed improved glucose tolerance and reduced fat mass compared to their untreated littermates. uts.edu.aufrontiersin.orgresearchgate.net

These findings suggest that postnatal L-leucine may offer a potential strategy to reduce fat accumulation and ameliorate glucose metabolic disorders resulting from maternal cigarette smoke exposure. uts.edu.aufrontiersin.orgnih.gov The beneficial effects of L-leucine are thought to be mediated, at least in part, by its ability to activate the mammalian target of rapamycin (B549165) (mTOR) in the hypothalamus, which plays a crucial role in regulating energy homeostasis. frontiersin.orgnih.gov

Avian Models for Growth and Development Studies

Avian models, particularly broiler chickens and Japanese quails, are frequently used to study the effects of nutrient supplementation on growth and development. nih.govfrontiersin.orgscielo.brscielo.br L-leucine, as an essential amino acid, plays a critical role in protein synthesis and has been a focus of such research. nih.govscielo.brscielo.br

Studies have shown that dietary L-leucine supplementation can improve the performance and carcass traits of broiler chicks. scielo.brscielo.br For example, supplementing diets with L-leucine has been found to increase body weight gain, improve the feed conversion ratio, and enhance breast meat yield. scielo.br The optimal level of L-leucine for these effects has been a subject of investigation, with some studies suggesting that the requirements of modern broiler strains have increased due to genetic selection for faster growth rates. scielo.br

The mechanisms by which L-leucine promotes growth in avian models are linked to its role in stimulating the mTOR signaling pathway, which is a central regulator of cell growth and protein synthesis. scielo.br Increased dietary L-leucine has been shown to upregulate the expression of mTOR and its downstream effectors in the muscle and intestines of broiler chicks. scielo.br

In ovo feeding of L-leucine, which involves injecting the amino acid into the egg during embryonic development, has also been explored. frontiersin.orgresearchgate.net Some studies have shown that in ovo L-leucine administration can lead to growth retardation during the embryonic stage but may have beneficial effects on post-hatch growth and stress resilience. frontiersin.orgresearchgate.net For instance, one study found that while in ovo L-leucine did not affect body weight gain under chronic heat stress, it did improve antioxidant capacity. frontiersin.org Another study in Japanese quails showed that injecting L-leucine into eggs on the tenth day of incubation led to increased wing length, body mass, and other growth parameters from day 3 to day 7 post-hatch, with these effects lasting up to 21 days. nih.gov

| Model | Method of Administration | Key Findings | References |

|---|---|---|---|

| Broiler Chicks | Dietary Supplementation | Improved body weight gain, feed conversion ratio, and breast meat yield. Stimulated the mTOR pathway. | scielo.brscielo.br |

| Broiler Chicks | In Ovo Injection | Embryonic growth retardation but improved post-hatch antioxidant capacity under heat stress. | frontiersin.orgresearchgate.net |

| Japanese Quails | In Ovo Injection | Increased post-hatch growth parameters including body mass and wing length. | nih.gov |

Dose-Response Relationship Investigations in Experimental Models

Understanding the dose-response relationship of L-leucine is crucial for determining its optimal and safe levels of intake in various applications. nih.govresearchgate.netnie.edu.sg Dose-response studies are conducted in both human and animal models to evaluate the effects of graded doses of L-leucine on various physiological and metabolic parameters. nih.govresearchgate.net

In a study with healthy young men, the effects of graded doses of L-leucine were investigated to determine its tolerable upper intake level. nih.gov The study found that maximal leucine oxidation occurred at an intake of 550 mg/kg/day. nih.gov Beyond this level, plasma leucine and ammonia (B1221849) concentrations progressively increased, suggesting that the body's capacity to oxidize leucine was saturated. nih.gov

In weaned piglets, a dose-response trial was conducted to assess the effect of different dietary L-leucine levels on growth performance. researchgate.net The study found that the maximum response for average daily gain and feed-to-gain ratio was achieved at standardized ileal digestible (SID) L-leucine to lysine (B10760008) ratios between 100.5% and 110.7%, which is higher than typically recommended levels. researchgate.net

However, not all studies have found a clear dose-response relationship. A study investigating the effects of L-leucine on cardiovascular disease risk indicators in young male adults during intermittent fasting did not find a dose-response relationship. nie.edu.sg While there were significant effects of the intervention over time, there was no clear evidence that increasing doses of leucine led to greater improvements in the measured cardiovascular risk factors. nie.edu.sg

The interpretation of dose-response curves is fundamental in these investigations. sigmaaldrich.com These curves help in identifying the potency and efficacy of a substance and in selecting appropriate concentrations for experimental studies to ensure meaningful and reproducible results. sigmaaldrich.com

Application as a Research Tool in Drug Delivery Systems (e.g., Inhalable Powders)

L-leucine has emerged as a valuable excipient in the development of advanced drug delivery systems, particularly for dry powder inhalers (DPIs). researchgate.netresearchgate.netnih.govmdpi.comdovepress.com Its unique properties make it an effective formulation component for enhancing the aerosolization and stability of inhalable powders. researchgate.netmdpi.com

One of the primary functions of L-leucine in DPI formulations is to act as a dispersibility enhancer. researchgate.netresearchgate.net It reduces the cohesive forces between drug particles, which in turn lowers the energy required for powder dispersion upon inhalation. researchgate.net This leads to a higher fine particle fraction (FPF), meaning a larger proportion of the drug particles have an aerodynamic diameter suitable for deposition deep within the lungs. researchgate.netdovepress.com

L-leucine is also used to improve the physical stability of spray-dried powders. researchgate.net Its hydrophobic nature helps to mitigate moisture absorption, which is particularly beneficial for hygroscopic drugs. researchgate.netmdpi.com By forming a hydrophobic shell around the drug particles, L-leucine can protect the formulation from moisture-induced degradation and maintain its aerosol performance over time. researchgate.netmdpi.com

The effectiveness of L-leucine has been demonstrated in various studies. For example, in the development of an inhalable formulation of the antibiotic netilmicin, the addition of L-leucine significantly reduced the hygroscopicity of the powder and improved its aerosolization performance, with the optimal formulation showing a 2.78-fold increase in FPF compared to the drug alone. mdpi.com Similarly, in a study developing inhalable particles using a spray-freeze-drying method, the addition of L-leucine resulted in powders with high inhalation performance regardless of the patient's inspiratory flow pattern or the type of inhalation device used. researchgate.net This was attributed to the decreased adhesion force between particles and increased dispersibility. researchgate.net

Research has also explored the use of L-leucine in combination with other excipients and in the formulation of complex drug delivery systems like liposomes and nanoparticles for pulmonary delivery. nih.gov These advanced formulations aim to improve drug solubility, prolong retention in the respiratory tract, and enhance therapeutic efficacy. nih.gov

| Application | Function of L-Leucine | Key Findings | References |

|---|---|---|---|

| Dispersibility Enhancer | Reduces inter-particle cohesive forces. | Increases the fine particle fraction (FPF), leading to better lung deposition. | researchgate.netresearchgate.net |

| Stability Enhancer | Forms a hydrophobic shell around particles. | Reduces moisture absorption and improves the physical stability of the powder. | researchgate.netmdpi.com |

| Hygroscopicity Reducer | Provides a moisture-protective barrier. | Enables the formulation of hygroscopic drugs into stable and effective DPIs. | mdpi.com |

Interfacial Phenomena, Crystallization, and Broader Systemic Interactions of L Leucine Hydrochloride

Comparative Analysis of Zwitterionic, Anionic, and Cationic L-Leucine Forms on Surface Activity

The surface activity of L-leucine is significantly influenced by its ionic state, which is dependent on the pH of the aqueous solution. The three primary forms—zwitterionic, cationic, and anionic—exhibit distinct behaviors at the air/water interface. The cationic form of L-leucine exists as L-leucine hydrochloride in acidic solutions.